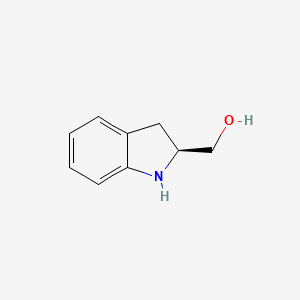

(S)-(+)-2-Indolinemethanol

Description

The exact mass of the compound (S)-(+)-2-Indolinemethanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (S)-(+)-2-Indolinemethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-(+)-2-Indolinemethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[(2S)-2,3-dihydro-1H-indol-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c11-6-8-5-7-3-1-2-4-9(7)10-8/h1-4,8,10-11H,5-6H2/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRPOFAKYHPAXNP-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=CC=CC=C21)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NC2=CC=CC=C21)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426232 | |

| Record name | (S)-(+)-2-Indolinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27640-33-1 | |

| Record name | (S)-(+)-2-Indolinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(+)-2-Indolinemethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (S)-(+)-2-Indolinemethanol: A Chiral Scaffold for Advanced Synthesis

Introduction: The Strategic Value of the Indoline Scaffold

In the landscape of modern medicinal chemistry and asymmetric synthesis, the indoline core structure has emerged as a "privileged scaffold." Its prevalence in a multitude of natural products and pharmacologically active compounds underscores its significance.[1][2] The indoline framework, a bicyclic structure consisting of a benzene ring fused to a five-membered nitrogen-containing ring, offers a unique three-dimensional architecture that is advantageous for drug design.[3] Specifically, the non-coplanar nature of its rings can enhance aqueous solubility and modulate lipophilicity compared to its aromatic counterpart, indole.[1][3]

Within this important class of molecules, (S)-(+)-2-Indolinemethanol represents a particularly valuable chiral building block.[4][5] Its structure incorporates a stereogenic center at the C2 position, directly attached to a primary alcohol. This combination of a defined stereocenter, a reactive hydroxyl group, and the indoline nucleus makes it a versatile intermediate for constructing complex, enantiomerically pure molecules, particularly in the development of novel therapeutics and agrochemicals.[4][5] This guide provides an in-depth examination of its chemical properties, structure, synthesis, and reactivity, offering field-proven insights for researchers and drug development professionals.

Physicochemical and Structural Properties

The precise stereochemistry and functional group arrangement of (S)-(+)-2-Indolinemethanol dictate its physical properties and chemical behavior.

Core Chemical Identity

The fundamental properties of (S)-(+)-2-Indolinemethanol are summarized in the table below, compiled from reliable chemical supplier data and databases.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁NO | [6] |

| Molecular Weight | 149.19 g/mol | [6] |

| Appearance | White to brown crystalline solid | [4] |

| Melting Point | 66-70 °C | [6] |

| Optical Rotation | [α]²⁰/D +52° to +54° (c=1 in ethanol) | [6][7] |

| CAS Number | 27640-33-1 | [6] |

| SMILES | OC[C@@H]1Cc2ccccc2N1 | [6] |

| InChI Key | GRPOFAKYHPAXNP-QMMMGPOBSA-N | [6] |

Molecular Structure and Stereochemistry

The structure of (S)-(+)-2-Indolinemethanol is defined by the indoline core with a hydroxymethyl group at the C2 position. The "(S)" designation specifies the absolute configuration at this chiral center, which is crucial for its application in stereoselective synthesis.

Caption: 2D structure of (S)-(+)-2-Indolinemethanol.

Spectroscopic Profile (Predicted)

-

¹H NMR (Proton NMR):

-

Aromatic Protons: Multiple signals expected in the δ 6.6-7.2 ppm range, corresponding to the four protons on the benzene ring.

-

N-H Proton: A broad singlet, typically in the δ 3.5-4.5 ppm range, which may exchange with D₂O.

-

C2-H Proton: A multiplet (e.g., a triplet or doublet of doublets) around δ 4.0-4.5 ppm, coupled to the protons on the hydroxymethyl group and the C3 methylene group.

-

Hydroxymethyl Protons (-CH₂OH): Two diastereotopic protons that will appear as a multiplet, likely around δ 3.5-3.8 ppm.

-

C3 Methylene Protons (-CH₂-): Two diastereotopic protons appearing as distinct multiplets, expected around δ 2.8-3.3 ppm.

-

O-H Proton: A broad singlet, whose chemical shift is concentration and solvent-dependent.

-

-

¹³C NMR (Carbon NMR):

-

Aromatic Carbons: Six signals expected in the δ 110-150 ppm region.

-

C2 Carbon: A signal around δ 60-65 ppm, being a chiral center attached to nitrogen and the hydroxymethyl group.

-

Hydroxymethyl Carbon (-CH₂OH): A signal in the δ 65-70 ppm range.

-

C3 Carbon: A signal around δ 35-40 ppm.

-

-

Infrared (IR) Spectroscopy:

-

O-H Stretch: A strong, broad absorption band in the 3200-3600 cm⁻¹ region due to the alcohol hydroxyl group.[8]

-

N-H Stretch: A moderate, sharp absorption around 3300-3400 cm⁻¹, characteristic of a secondary amine.[9]

-

C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.[10]

-

C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: A strong absorption in the 1000-1250 cm⁻¹ region, characteristic of a primary alcohol.

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): The molecular ion peak would be expected at m/z = 149.

-

Key Fragmentation: A prominent fragment would be expected from the loss of the hydroxymethyl group (CH₂OH, 31 amu), resulting in a fragment at m/z = 118. This fragment corresponds to the stable indoline cation.

-

Synthesis Protocol: A Pathway to Enantiopurity

The most logical and widely practiced approach to synthesizing (S)-(+)-2-Indolinemethanol involves the reduction of its corresponding carboxylic acid, (S)-indoline-2-carboxylic acid. This precursor is accessible through established methods, such as the resolution of the racemic mixture.[2][11]

Caption: Synthetic workflow for (S)-(+)-2-Indolinemethanol.

Experimental Protocol: Reduction of (S)-Indoline-2-Carboxylic Acid

This protocol is adapted from standard procedures for the reduction of carboxylic acids using lithium aluminum hydride (LiAlH₄).[12][13]

Causality: Lithium aluminum hydride is a powerful, non-selective reducing agent capable of reducing carboxylic acids directly to primary alcohols.[12] The mechanism involves initial deprotonation of the acidic proton, followed by coordination of the aluminum to the carbonyl oxygen and subsequent delivery of hydride ions. An acidic workup is required to protonate the resulting alkoxide and hydrolyze the aluminum salts. Anhydrous conditions are critical as LiAlH₄ reacts violently with water.

Step-by-Step Methodology:

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with CaCl₂), and a nitrogen inlet is assembled.

-

Reagent Suspension: The flask is charged with lithium aluminum hydride (LiAlH₄, ~1.5-2.0 molar equivalents) and anhydrous tetrahydrofuran (THF) under a positive pressure of nitrogen. The suspension is cooled to 0 °C in an ice bath.

-

Substrate Addition: (S)-Indoline-2-carboxylic acid (1.0 molar equivalent) is dissolved in a minimal amount of anhydrous THF. This solution is added dropwise to the stirred LiAlH₄ suspension via an addition funnel. Note: The addition is exothermic and may cause gas evolution (H₂); a slow addition rate is crucial for safety and control.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed (heated to ~65 °C) for 4-12 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material.

-

Workup (Quenching): The flask is cooled back to 0 °C. The reaction is cautiously quenched by the sequential, dropwise addition of:

-

Water (X mL, where X = grams of LiAlH₄ used).

-

15% aqueous sodium hydroxide (NaOH) solution (X mL).

-

Water (3X mL). This procedure, known as the Fieser workup, is designed to produce a granular, easily filterable precipitate of aluminum salts.

-

-

Isolation: The resulting white precipitate is removed by vacuum filtration, and the filter cake is washed thoroughly with additional THF or ethyl acetate.

-

Purification: The combined organic filtrates are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure (S)-(+)-2-Indolinemethanol.

Applications in Drug Development and Asymmetric Synthesis

The utility of (S)-(+)-2-Indolinemethanol stems from its identity as a chiral auxiliary and a versatile synthetic intermediate.

Role as a Chiral Building Block

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction.[4][6] While (S)-(+)-2-Indolinemethanol itself can be used to introduce a chiral center, it is more frequently employed as a building block where its pre-existing stereocenter is carried through into the final product. The indoline scaffold is a key feature in numerous compounds targeting a range of diseases, including cancer and cardiovascular conditions.[1][14] For example, the closely related precursor, (S)-indoline-2-carboxylic acid, is a key intermediate in the synthesis of the ACE inhibitor Perindopril.[11]

Reactivity and Synthetic Potential

The reactivity of (S)-(+)-2-Indolinemethanol is dominated by its two primary functional groups: the secondary amine within the ring and the primary alcohol.

-

N-Functionalization: The secondary amine can be readily acylated, alkylated, or used in coupling reactions to introduce a wide variety of substituents. This is a common strategy in drug design to modulate the molecule's properties.

-

O-Functionalization: The primary alcohol can be oxidized to an aldehyde or carboxylic acid, converted to a leaving group (e.g., tosylate or mesylate) for nucleophilic substitution, or etherified.

The related class of 2-indolylmethanols (the unsaturated indole analogs) are known to undergo dehydration under acidic conditions to form highly reactive carbocation or vinyliminium intermediates.[1][15] These intermediates can then be trapped by various nucleophiles, enabling the construction of complex indole-based scaffolds.[15] While the saturated indoline system of (S)-(+)-2-Indolinemethanol is more stable, the principles of using the C2 position as a handle for further functionalization remain a powerful synthetic strategy.

Caption: Reactivity and synthetic potential of (S)-(+)-2-Indolinemethanol.

Conclusion

(S)-(+)-2-Indolinemethanol is more than a simple chemical reagent; it is a strategic tool for the efficient and stereocontrolled synthesis of complex molecules. Its well-defined stereochemistry, coupled with the versatile reactivity of its functional groups and the pharmacologically significant indoline core, ensures its continued importance in the fields of drug discovery, natural product synthesis, and materials science. This guide has outlined its core properties and provided a framework for its synthesis and application, grounding experimental choices in established chemical principles. As the demand for enantiomerically pure compounds grows, the role of chiral building blocks like (S)-(+)-2-Indolinemethanol will only become more critical.

References

-

Product information, (S)-(+)-indoline-2-methanol. P&S Chemicals. [Link]

- Tan, W., & Shi, F. (2022). A breakthrough in 2-indolylmethanol-involved organocatalytic asymmetric reactions.

-

Li, W., et al. (2023). Development and Application of Indolines in Pharmaceuticals. Molecules. [Link]

-

Synthesis of indoline-2-carboxylic acid. PrepChem.com. [Link]

-

Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. ResearchGate. [Link]

- Method for the synthesis of s-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril.

- Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Inform

-

Development and Application of Indolines in Pharmaceuticals. National Institutes of Health (NIH). [Link]

-

Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

- Novel method for the synthesis of s-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril.

- Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools.

- Reduction of indole-2-carboxylic acids to indoline-2-carboxylic acids with lithium, sodium, or potassium in ammonia.

-

Mechanism: Reduction of carboxylic acids via LiAlH4 (choice of steps). Reddit. [Link]

-

Reduction of two different carboxylic acid derivatives with LiAlH... | Study Prep. Pearson+. [Link]

-

Reduction of carboxylic acids to primary alcohols using LiAlH4. Master Organic Chemistry. [Link]

-

IR spectroscopy. University of York. [Link]

-

On the Reactivity of (S)-Indoline-2-Carboxylic Acid. Researcher.Life. [Link]

-

Chiral auxiliary. Wikipedia. [Link]

-

Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. [Link]

- Asymmetric Synthesis. University of Calgary.

-

Asymmetric Synthesis. University of York. [Link]

-

Chiral auxiliaries for asymmetric synthesis: enantioselective addition of dialkylzincs to aldehydes catalyzed by chiral 1,2-disubstituted ferrocenyl amino alcohols. ACS Publications. [Link]

-

Profile of 2‐indolylmethanol‐involved reactions. ResearchGate. [Link]

-

Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). WikiEducator. [Link]

-

29.6 Infrared (IR) Spectroscopy. eCampusOntario Pressbooks. [Link]

-

Interpreting IR Spectra. YouTube. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Indoline(496-15-1) 1H NMR spectrum [chemicalbook.com]

- 4. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. uwindsor.ca [uwindsor.ca]

- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 7. york.ac.uk [york.ac.uk]

- 8. youtube.com [youtube.com]

- 9. wikieducator.org [wikieducator.org]

- 10. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 11. US7196204B2 - Method for the synthesis of s-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril - Google Patents [patents.google.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 15. oaepublish.com [oaepublish.com]

(S)-(+)-2-Indolinemethanol CAS number 27640-33-1 details

An In-Depth Technical Guide to (S)-(+)-2-Indolinemethanol CAS Number: 27640-33-1

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of a Chiral Scion

(S)-(+)-2-Indolinemethanol is a chiral alcohol built upon the indoline scaffold, a privileged structure in medicinal chemistry.[1][2] Its true value lies not just in its heterocyclic core, but in the stereochemically defined hydroxylmethyl group at the C2 position. This specific enantiomer, designated (S)-(+), serves as a versatile and highly valuable chiral building block in the synthesis of complex bioactive molecules and pharmaceuticals.[3][4] Researchers in drug development and organic synthesis utilize this compound as a key intermediate or a chiral auxiliary to enforce specific stereochemical outcomes, a critical requirement for developing modern therapeutics that target neurological disorders, cancer, and inflammatory conditions.[3][5][6] This guide provides an in-depth examination of its properties, synthesis, applications, and handling for professionals engaged in cutting-edge chemical research.

Physicochemical & Structural Properties

(S)-(+)-2-Indolinemethanol is a white to brown crystalline solid at room temperature.[3] Its structural and physical characteristics are fundamental to its reactivity and handling. The presence of both a hydrogen-bond donor (N-H, O-H) and acceptor (N, O) within a rigid bicyclic framework influences its solubility and interaction with other molecules.

Table 1: Core Physicochemical Properties

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 27640-33-1 | [7][8] |

| Molecular Formula | C₉H₁₁NO | [3] |

| Molecular Weight | 149.19 g/mol | [3] |

| Appearance | White to brown crystalline powder/solid | [3] |

| Melting Point | 66-70 °C (lit.) | [9] |

| Optical Rotation | [α]20/D +50° to +54° (c=1 in ethanol) | [3][9] |

| Purity | ≥ 97-98% (Assay/HPLC) | [3] |

| SMILES String | OC[C@@H]1Cc2ccccc2N1 | [10] |

| InChI Key | GRPOFAKYHPAXNP-QMMMGPOBSA-N |[10] |

Synthesis and Enantioselective Control

The primary route to enantiomerically pure (S)-(+)-2-Indolinemethanol involves the reduction of its corresponding carboxylic acid, (S)-indoline-2-carboxylic acid.[5] This precursor is accessible through the resolution of racemic indoline-2-carboxylic acid or via asymmetric hydrogenation of N-protected indoles.[11] The choice of reducing agent is critical to ensure the chemoselective reduction of the carboxylic acid without affecting the aromatic ring.

Causality in Reagent Selection

Borane complexes, such as Borane-tetrahydrofuran (BH₃·THF), are the reagents of choice for this transformation. Unlike stronger reducing agents like lithium aluminum hydride (LAH), borane is highly chemoselective for carboxylic acids and amides, minimizing the risk of over-reduction or side reactions with other functional groups that might be present on a more complex substrate. The mechanism involves the formation of a triacyloxyborane intermediate, which is subsequently hydrolyzed during aqueous workup to yield the primary alcohol.

Workflow: Synthesis via Reduction

Caption: General workflow for the synthesis of (S)-(+)-2-Indolinemethanol.

Protocol: Representative Synthesis

-

Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add (S)-indoline-2-carboxylic acid (1 equivalent).

-

Dissolution: Dissolve the starting material in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: Slowly add a solution of borane-THF complex (BH₃·THF, ~1.5-2.0 equivalents) dropwise via a syringe or dropping funnel, ensuring the internal temperature remains below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully cool the flask back to 0 °C and slowly quench the excess borane by the dropwise addition of methanol until gas evolution ceases.[12]

-

Workup: Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure (S)-(+)-2-Indolinemethanol.

Applications in Asymmetric Synthesis & Drug Discovery

The indoline framework is a cornerstone of many natural products and pharmaceuticals, exhibiting a wide spectrum of biological activities including anticancer, anti-inflammatory, and anticoagulant properties.[1][5] (S)-(+)-2-Indolinemethanol provides a chiral entry point into this valuable chemical space.

Role as a Chiral Auxiliary

A chiral auxiliary is a molecule that is temporarily incorporated into a synthetic sequence to direct a reaction to form one enantiomer over the other.[13][14] (S)-(+)-2-Indolinemethanol can be converted into derivatives that serve this purpose. For instance, it can be used to synthesize chiral hydrazones.[15] These hydrazones react with organolithium reagents with extremely high diastereoselectivity, which, after cleavage of the auxiliary, yields chiral 1,2-amino alcohols—important building blocks in many pharmaceuticals.[15]

The principle relies on steric hindrance: the bulky, rigid indoline structure blocks one face of the reactive intermediate (e.g., an enolate or imine), forcing an incoming reagent to attack from the less hindered face.[5][13]

Caption: Conceptual workflow of using an (S)-indoline-based chiral auxiliary.

Intermediate for Bioactive Molecules

Beyond its use as an auxiliary, (S)-(+)-2-Indolinemethanol is a direct precursor for more complex molecules. The hydroxyl group can be readily converted into other functionalities (halides, tosylates, azides), allowing for nucleophilic substitution, while the nitrogen atom can be acylated, alkylated, or arylated. This dual functionality makes it a powerful intermediate for building libraries of indoline derivatives for drug screening.[3][6][16] The indoline core is prevalent in compounds developed as inhibitors of key proteins in signaling pathways related to cell proliferation and inflammation.[1][3]

Spectroscopic Characterization

Confirming the identity and purity of (S)-(+)-2-Indolinemethanol relies on standard spectroscopic techniques.[17][18][19] While actual spectra should be run for confirmation, the expected features are predictable.

Table 2: Expected Spectroscopic Data

| Technique | Expected Features |

|---|---|

| ¹H NMR | - Aromatic Protons: Multiple signals between ~6.6-7.2 ppm. - CH Proton (C2): A multiplet around ~4.0-4.5 ppm, coupled to the CH₂ and NH protons. - CH₂OH Protons: Diastereotopic protons appearing as two signals (e.g., doublet of doublets) around ~3.5-3.9 ppm. - CH₂ Protons (C3): Diastereotopic protons appearing as two signals (e.g., doublet of doublets) around ~2.8-3.3 ppm. - NH and OH Protons: Broad singlets, chemical shift is solvent-dependent. |

| ¹³C NMR | - Aromatic Carbons: Multiple signals between ~110-150 ppm. - CH Carbon (C2): Signal around ~60-65 ppm. - CH₂OH Carbon: Signal around ~65-70 ppm. - CH₂ Carbon (C3): Signal around ~35-40 ppm. |

| IR Spectroscopy | - O-H Stretch: Broad peak around 3200-3400 cm⁻¹. - N-H Stretch: Sharp to medium peak around 3300-3500 cm⁻¹. - C-H Stretch (sp³): Peaks just below 3000 cm⁻¹. - C-H Stretch (sp²): Peaks just above 3000 cm⁻¹. - C=C Stretch (Aromatic): Peaks around 1450-1600 cm⁻¹. |

| Mass Spectrometry | - Molecular Ion (M⁺): Expected at m/z = 149.19. - Key Fragments: Loss of ·CH₂OH (m/z = 118) is a likely fragmentation pathway. |

Safety, Handling, and Storage

Proper handling of (S)-(+)-2-Indolinemethanol is essential for laboratory safety. It is classified as a combustible solid and carries specific hazard warnings.[20]

-

Hazard Classifications: Eye Irritant 2, Skin Irritant 2, Specific Target Organ Toxicity - Single Exposure 3 (Respiratory system)[10]

-

Signal Word: Warning[10]

-

Hazard Statements:

-

Personal Protective Equipment (PPE):

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Keep away from heat, sparks, and open flames.[20]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[20] Recommended storage temperature is 0-8 °C.[3]

-

Incompatible Materials: Strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[20]

Conclusion

(S)-(+)-2-Indolinemethanol (CAS 27640-33-1) is more than a simple heterocyclic alcohol; it is an enabling tool for the creation of stereochemically complex molecules. Its utility as both a chiral building block and a precursor for chiral auxiliaries makes it indispensable in modern synthetic and medicinal chemistry. For researchers aiming to synthesize novel therapeutics with precise three-dimensional architectures, a thorough understanding of this compound's properties, synthesis, and handling is a prerequisite for success. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of foundational chiral molecules like (S)-(+)-2-Indolinemethanol will only increase.

References

-

(S)-(+)-Indoline-2-methanol| CAS:#27640-33-1. Letopharm Limited. [Link]

-

A breakthrough in 2-indolylmethanol-involved organocatalytic asymmetric reactions. Chemial Synthesis. [Link]

-

Synthesis of two (S)-indoline-based chiral auxiliaries and their use in diastereoselective alkylation reactions. ResearchGate. [Link]

-

Chiral Indoline Synthesis Via Enantioselective Intramolecular Copper-Catalyzed Alkene Hydroamination. NIH National Center for Biotechnology Information. [Link]

-

Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. ResearchGate. [Link]

-

Asymmetric synthesis of 1,2-amino alcohols using (S)-indoline chiral auxiliary. PubMed. [Link]

-

Catalytic Asymmetric Reactions of Indolylmethanols for the Synthesis of Chiral Indole Derivatives. ResearchGate. [Link]

-

A breakthrough in 2-indolylmethanol-involved organocatalytic asymmetric reactions. Chemical Synthesis. [Link]

-

Indolin-2-ylmethanol. MySkinRecipes. [Link]

- Reduction of indole-2-carboxylic acids to indoline-2-carboxylic acids with lithium, sodium, or potassium in ammonia.

-

Development and Application of Indolines in Pharmaceuticals. ResearchGate. [Link]

-

Chiral auxiliary. Wikipedia. [Link]

-

Spectral Information. PubChem, NIH. [Link]

-

Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. [Link]

-

Product information, (S)-(+)-indoline-2-methanol. P&S Chemicals. [Link]

-

Synthesis of two (S)-indoline-based chiral auxiliaries and their use in diastereoselective alkylation reactions. Semantic Scholar. [Link]

-

Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. MDPI. [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]

-

Development and Application of Indolines in Pharmaceuticals. NIH National Center for Biotechnology Information. [Link]

-

Identifying Unknown from IR, NMR, and Mass Spectrometry. Chemistry Steps. [Link]

-

Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents. Bar-Ilan University Research Authority. [Link]

-

Methanol Safety Data Sheet. Molar Chemicals. [Link]

-

Synthesis of indolines. Organic Chemistry Portal. [Link]

-

Asymmetric synthesis of drug-like spiro[chroman-3,3′-indolin]-2′-ones through aminal-catalysis. Royal Society of Chemistry Publishing. [Link]

-

Solving A Viewer's Unknown Using NMR, IR and MS Spectroscopy! - Example 4. YouTube. [Link]

-

Solving an Unknown Organic Structure using NMR, IR, and MS. YouTube. [Link]

-

Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents. Figshare. [Link]

-

Synthesis of tricyclic indole-2-carboxylic [correction of caboxylic] acids as potent NMDA-glycine antagonists. PubMed. [Link]

-

Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. MDPI. [Link]

-

Methanol Buyers & Importers in United States - Page 4. Trademo. [Link]

- INDOLINE COMPOUND AND THEIR MEDICAL USE.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Indolin-2-ylmethanol [myskinrecipes.com]

- 5. researchgate.net [researchgate.net]

- 6. cris.biu.ac.il [cris.biu.ac.il]

- 7. (S)-(+)-Indoline-2-methanol| CAS:#27640-33-1 -Letopharm Limited [letopharm.com]

- 8. pschemicals.com [pschemicals.com]

- 9. (S)-(+)-2-INDOLINEMETHANOL CAS#: 27640-33-1 [amp.chemicalbook.com]

- 10. (S)-(+)-2-Indolinemethanol 97 27640-33-1 [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. methanex.com [methanex.com]

- 13. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 14. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Asymmetric synthesis of 1,2-amino alcohols using (S)-indoline chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. youtube.com [youtube.com]

- 18. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 19. m.youtube.com [m.youtube.com]

- 20. fishersci.com [fishersci.com]

An In-depth Technical Guide to (S)-(+)-2-Indolinemethanol: A Chiral Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of (S)-(+)-2-Indolinemethanol, a pivotal chiral building block in contemporary pharmaceutical and synthetic chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's nomenclature, physicochemical properties, synthesis, and applications, with a focus on the scientific rationale behind its utility.

Introduction: The Significance of (S)-(+)-2-Indolinemethanol in Chiral Synthesis

(S)-(+)-2-Indolinemethanol, a derivative of the indoline heterocyclic system, has emerged as a valuable intermediate in the stereoselective synthesis of complex bioactive molecules. Its rigid bicyclic structure, coupled with the presence of a primary alcohol and a chiral center at the C2 position, makes it an exceptionally versatile precursor for creating a diverse array of pharmaceutical agents. The indoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2] The enantiomerically pure (S)-configuration of this alcohol is crucial for achieving the desired stereochemistry in the final drug product, which in turn dictates its pharmacological efficacy and safety profile.

This guide will provide an in-depth exploration of (S)-(+)-2-Indolinemethanol, offering both foundational knowledge and practical insights for its application in research and development.

Nomenclature and Chemical Identity

Clarity in chemical communication is paramount. (S)-(+)-2-Indolinemethanol is known by several synonyms and is uniquely identified by its CAS Registry Number and other chemical identifiers.

A comprehensive list of its identifiers is provided in the table below for unambiguous reference.

| Identifier Type | Value |

| IUPAC Name | (2S)-2,3-dihydro-1H-indol-2-yl)methanol |

| CAS Registry Number | 27640-33-1 |

| Molecular Formula | C₉H₁₁NO |

| Molecular Weight | 149.19 g/mol |

| Synonyms | (S)-(+)-Indoline-2-methanol, (S)-2-(Hydroxymethyl)indoline, [(2S)-2,3-dihydro-1H-indol-2-yl]methanol, (+)-(2S)-2,3-Dihydro-1H-indole-2-methanol |

| InChI | InChI=1S/C9H11NO/c11-6-8-5-7-3-1-2-4-9(7)10-8/h1-4,8,10-11H,5-6H2/t8-/m0/s1 |

| InChIKey | GRPOFAKYHPAXNP-QMMMGPOBSA-N |

| SMILES | OC[C@@H]1Cc2ccccc2N1 |

Physicochemical and Spectroscopic Properties

Understanding the physical and spectral characteristics of (S)-(+)-2-Indolinemethanol is essential for its handling, characterization, and use in synthesis.

Physical Properties

| Property | Value | Reference |

| Appearance | White to brown crystalline powder | [3] |

| Melting Point | 66-70 °C | |

| Optical Rotation | [α]²⁰/D +52° (c = 1 in ethanol) |

Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and purity of (S)-(+)-2-Indolinemethanol. Below are the expected spectral characteristics.

-

¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzene ring, the methylene protons of the indoline ring, the methine proton at the chiral center, the methylene protons of the hydroxymethyl group, and the amine proton.

-

¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the eight unique carbon atoms in the molecule, including the aromatic carbons, the aliphatic carbons of the five-membered ring, and the carbon of the hydroxymethyl group.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will exhibit characteristic absorption bands corresponding to the N-H and O-H stretching vibrations, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-O stretching of the alcohol.

-

Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak corresponding to the molecular weight of the compound (149.19 g/mol ), along with a fragmentation pattern characteristic of the indoline-2-methanol structure.

Synthesis of (S)-(+)-2-Indolinemethanol

The enantioselective synthesis of (S)-(+)-2-Indolinemethanol is most commonly achieved through the reduction of its corresponding carboxylic acid or ester, (S)-indoline-2-carboxylic acid or its ester. This precursor is often obtained through the resolution of racemic indoline-2-carboxylic acid.[4]

Conceptual Synthesis Workflow

The synthesis can be visualized as a two-step process starting from racemic indoline-2-carboxylic acid.

Caption: Synthesis workflow for (S)-(+)-2-Indolinemethanol.

Experimental Protocol: Reduction of (S)-Indoline-2-carboxylic Acid Methyl Ester

This protocol describes a representative method for the reduction of the methyl ester of (S)-indoline-2-carboxylic acid to (S)-(+)-2-Indolinemethanol. The ester is often used to avoid side reactions associated with the free carboxylic acid.

Materials:

-

(S)-Indoline-2-carboxylic acid methyl ester

-

Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous solution of sodium sulfate (Na₂SO₄)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere. The suspension is cooled to 0 °C in an ice bath.

-

Addition of Ester: (S)-Indoline-2-carboxylic acid methyl ester (1.0 equivalent) is dissolved in anhydrous THF and added dropwise to the stirred LiAlH₄ suspension via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again with water, while cooling the flask in an ice bath. This procedure is crucial for the safe decomposition of excess LiAlH₄ and the formation of a granular precipitate of aluminum salts.

-

Workup: The resulting slurry is filtered through a pad of Celite®, and the filter cake is washed thoroughly with THF and diethyl ether. The combined organic filtrates are dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude (S)-(+)-2-Indolinemethanol. The product can be further purified by column chromatography on silica gel or by recrystallization to afford the pure compound.

Causality behind Experimental Choices:

-

Inert Atmosphere: The use of a nitrogen atmosphere is critical as LiAlH₄ is highly reactive with water and atmospheric moisture.

-

Anhydrous Solvents: Anhydrous solvents are essential to prevent the decomposition of the reducing agent and to ensure the efficiency of the reduction.

-

Controlled Addition at Low Temperature: The dropwise addition of the ester at 0 °C helps to control the exothermic nature of the reaction and minimize potential side reactions.

-

Careful Quenching: The specific sequence of adding water, NaOH solution, and water (Fieser workup) is a well-established and safe method for quenching LiAlH₄ reductions, leading to easily filterable inorganic salts.

Applications in Drug Development

(S)-(+)-2-Indolinemethanol is a key starting material for the synthesis of a variety of pharmaceutical agents. Its primary utility lies in its role as a chiral precursor to (S)-indoline-2-carboxylic acid, a crucial component of the angiotensin-converting enzyme (ACE) inhibitor, Perindopril.[4][5][6]

Synthesis of Perindopril

Perindopril is a widely prescribed medication for the treatment of hypertension and heart failure. The synthesis of Perindopril involves the coupling of (S)-indoline-2-carboxylic acid with another chiral amino acid derivative. The stereochemistry at the C2 position of the indoline ring, derived from (S)-(+)-2-Indolinemethanol's precursor, is essential for the drug's potent ACE inhibitory activity.[7]

Other Potential Therapeutic Applications

The indoline scaffold is a versatile pharmacophore, and derivatives of (S)-(+)-2-Indolinemethanol are being explored for a range of other therapeutic targets. Research has shown that various indoline derivatives exhibit potent biological activities.[2]

-

Anticancer Agents: The indoline nucleus is present in several compounds that have been investigated for their ability to inhibit tumor growth by targeting various cellular pathways.[2]

-

Anti-inflammatory and Antioxidant Agents: Studies have demonstrated that certain indoline derivatives possess significant anti-inflammatory and antioxidant properties, suggesting their potential in treating conditions associated with chronic inflammation and oxidative stress.

-

Neurological Disorders: The ability of some indoline-containing molecules to interact with receptors in the central nervous system makes them attractive candidates for the development of drugs targeting a variety of neurological and psychiatric conditions.[3]

Biological Activity and Mechanism of Action

While the primary role of (S)-(+)-2-Indolinemethanol is often as a synthetic intermediate, the broader class of indoline derivatives has been shown to interact with various biological targets. The specific mechanism of action is highly dependent on the overall structure of the final molecule.

General Biological Interaction Pathway

The indoline scaffold can participate in various non-covalent interactions with biological macromolecules such as enzymes and receptors. These interactions can include hydrogen bonding, hydrophobic interactions, and π-stacking, which are crucial for molecular recognition and biological activity.

Caption: Generalized pathway of biological action for indoline derivatives.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling (S)-(+)-2-Indolinemethanol.

Hazard Identification

(S)-(+)-2-Indolinemethanol is classified with the following hazard statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat. If handling large quantities or if there is a risk of dust generation, use a NIOSH-approved respirator.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

First Aid Measures

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[1][8]

-

Skin Contact: In case of skin contact, immediately flush the affected area with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[9][10]

-

Eye Contact: In case of eye contact, immediately flush with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][9]

-

Ingestion: If swallowed, do not induce vomiting. Rinse mouth with water and give a glass of water to drink. Seek immediate medical attention.[11]

Conclusion

(S)-(+)-2-Indolinemethanol is a cornerstone chiral building block in modern organic synthesis and medicinal chemistry. Its value is firmly established through its role in the synthesis of important pharmaceuticals like Perindopril. The versatility of the indoline scaffold ensures that this compound and its derivatives will continue to be explored for the development of new therapeutic agents targeting a wide range of diseases. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is essential for its effective and safe utilization in the laboratory and beyond.

References

-

Development and Application of Indolines in Pharmaceuticals. PMC. [Link]

- Novel method for the synthesis of s-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril.

- Process for the synthesis of perindopril and its pharmaceutically acceptable salts.

- Novel method for the synthesis of s-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril.

- Novel method for the synthesis of s-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril.

-

First Aid Procedures for Chemical Hazards. NIOSH | CDC. [Link]

-

First Aid in Case of Pesticide Exposure. US EPA. [Link]

-

Hazardous Chemical Exposures. Office of Environmental Health and Safety. [Link]

-

First Aid: Chemical Exposure. UMass Memorial Health. [Link]

-

First Aid - Chemical Poisoning. Ministry of Health. [Link]

-

Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. ResearchGate. [Link]

-

Synthesis of indoline-2-carboxylic acid. PrepChem.com. [Link]

- Process for for synthesis of (2S,3aS,7aS)-1-(S)-alanyl-octahydro-1H-indole-2- carboxylic acid derivatives and use in the synthes.

Sources

- 1. epa.gov [epa.gov]

- 2. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. US7196204B2 - Method for the synthesis of s-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril - Google Patents [patents.google.com]

- 5. KR100722079B1 - Novel method for the synthesis of s-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril - Google Patents [patents.google.com]

- 6. CA2521877A1 - Novel method for the synthesis of s-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril - Google Patents [patents.google.com]

- 7. CN1326871C - Process for the synthesis of perindopril and its pharmaceutically acceptable salts - Google Patents [patents.google.com]

- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 9. ehs.princeton.edu [ehs.princeton.edu]

- 10. First Aid: Chemical Exposure | UMass Memorial Health [ummhealth.org]

- 11. First Aid - Chemical Poisoning [moh.gov.sa]

Introduction: The Strategic Importance of (S)-2-(Hydroxymethyl)indoline

An In-Depth Technical Guide to the Synthesis Precursors of (S)-2-(Hydroxymethyl)indoline

(S)-2-(Hydroxymethyl)indoline is a chiral heterocyclic alcohol that has emerged as a critical building block in contemporary medicinal chemistry. Its structural significance is underscored by its role as a key intermediate in the synthesis of Mavacamten, a first-in-class cardiac myosin inhibitor for treating obstructive hypertrophic cardiomyopathy (oHCM)[1]. The precise stereochemistry at the C2 position is paramount for the biological activity of the final therapeutic agent, making the enantioselective synthesis of this precursor a subject of intense research and process development.

This guide provides an in-depth analysis of the primary synthetic precursors and methodologies for obtaining (S)-2-(hydroxymethyl)indoline. We will explore various strategic approaches, from the reduction of commercially available chiral acids to enzymatic resolutions and asymmetric cyclization reactions. The focus will be on the underlying chemical principles, the rationale behind procedural choices, and the practical considerations for scalability and efficiency, aimed at researchers, scientists, and drug development professionals.

Part 1: The Most Direct Pathway: Synthesis from (S)-Indoline-2-carboxylic Acid

The most straightforward and widely adopted strategy commences with the enantiomerically pure precursor, (S)-indoline-2-carboxylic acid. This approach leverages a well-established chiral pool, thereby simplifying the synthetic challenge to a single, high-fidelity reduction step.

The Precursor: (S)-Indoline-2-carboxylic Acid

(S)-Indoline-2-carboxylic acid, also known as L-Indoline-2-carboxylic acid, is a commercially available compound, making it an attractive starting point for process development[2][3]. Its availability stems from established methods for its preparation, including:

-

Classical Resolution: Racemic indoline-2-carboxylic acid can be resolved through diastereomeric salt formation using a chiral amine, such as (R)-α-methylbenzylamine. Fractional crystallization separates the desired diastereomeric salt, which is then acidified to yield the enantiopure (S)-acid with high enantiomeric purity (>99.5% ee)[4].

-

Asymmetric Synthesis: Modern methods allow for the direct asymmetric synthesis of the indoline core. These include metal-catalyzed processes like the Buchwald-Hartwig intramolecular cyclization of chiral precursors such as (S)-2-bromophenylalanine[5][6]. Another powerful technique is the asymmetric hydrogenation of indole-2-carboxylic acid using chiral catalysts[7].

The choice between purchasing the enantiopure acid and producing it in-house via resolution or asymmetric synthesis is primarily an economic one, dictated by scale, cost of goods, and available expertise.

Core Transformation: Selective Reduction of the Carboxylic Acid

The pivotal step in this pathway is the chemoselective reduction of the carboxylic acid moiety to a primary alcohol without affecting the aromatic ring or the indoline N-H bond.

The choice of reducing agent is critical and is governed by factors such as selectivity, reactivity, safety, and cost. While powerful hydrides like lithium aluminum hydride (LiAlH₄) are effective, they often present safety and handling challenges on a large scale. Borane complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂), are frequently preferred in industrial settings. These reagents exhibit excellent selectivity for carboxylic acids over many other functional groups and are generally safer to handle.

This protocol describes a representative lab-scale procedure for the reduction of (S)-indoline-2-carboxylic acid.

Materials:

-

(S)-Indoline-2-carboxylic acid (1.0 eq)

-

Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF (approx. 2.0-3.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate solution (NaHCO₃)

-

Ethyl Acetate (EtOAc)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with (S)-indoline-2-carboxylic acid (1.0 eq).

-

Anhydrous THF is added to dissolve or suspend the acid, and the mixture is cooled to 0 °C in an ice bath.

-

The BH₃·THF solution (2.0-3.0 eq) is added dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 5 °C. Rationale: Slow addition is crucial to control the exothermic reaction and the evolution of hydrogen gas.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

The reaction is carefully quenched by cooling the flask back to 0 °C and slowly adding methanol dropwise until gas evolution ceases. This step destroys the excess borane.

-

The solvent is removed under reduced pressure.

-

The residue is re-dissolved in ethyl acetate and washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Rationale: The acid wash protonates the borate esters, and the base wash neutralizes any remaining acid.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated in vacuo to yield the crude (S)-2-(hydroxymethyl)indoline.

-

The product can be purified by flash column chromatography on silica gel if necessary.

Part 2: Asymmetric and Biocatalytic Synthesis Strategies

For ultimate process efficiency, synthetic routes that generate the desired stereocenter catalytically are highly desirable. These methods avoid stoichiometric chiral reagents and can offer more sustainable and cost-effective pathways.

Palladium-Catalyzed Asymmetric Hydrogenation

A powerful strategy involves the asymmetric hydrogenation of an indole precursor. This approach constructs the chiral center and reduces the heterocyclic ring in a single, highly enantioselective step.

The process typically starts with a 2-substituted indole, which is generated in situ from a suitable precursor. A chiral palladium catalyst is then used to hydrogenate the C2=C3 double bond enantioselectively[8].

This one-pot process is highly efficient, achieving excellent enantioselectivities (up to 96% ee)[8]. The Brønsted acid plays a dual role, catalyzing both the initial condensation to form the indole and promoting the subsequent hydrogenation step.

Biocatalytic Intramolecular C-H Amination

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Directed evolution of enzymes has yielded powerful biocatalysts capable of performing reactions not found in nature.

Researchers have engineered variants of cytochrome P411 to catalyze the intramolecular amination of unactivated C(sp³)–H bonds[9]. Starting from a simple 1-azido-2-alkylbenzene precursor, an engineered "indoline synthase" can forge the chiral indoline ring with good yield and high enantioselectivity.

Reaction Scheme: 1-azido-2-propylbenzene → (S)-2-methylindoline (catalyzed by P411-INS-5151)

This enzymatic approach provides the (S)-indoline product with up to 92:8 enantiomeric ratio (er)[9]. While this specific example yields a 2-methylindoline, the methodology establishes a powerful proof-of-concept for accessing other chiral 2-substituted indolines by modifying the azide precursor. This route is particularly attractive for its mild reaction conditions (room temperature, aqueous buffer) and its potential for further optimization through enzyme engineering.

Part 3: Comparative Analysis of Synthetic Routes

The optimal synthetic route for (S)-2-(hydroxymethyl)indoline depends on the desired scale, cost constraints, and available technology. Below is a comparative summary of the discussed pathways.

| Synthetic Strategy | Core Precursor(s) | Key Transformation(s) | Typical Yield | Typical Enantioselectivity | Advantages | Disadvantages |

| Chiral Pool | (S)-Indoline-2-carboxylic acid | Carboxylic acid reduction | High (>85%) | >99% ee (precursor dependent) | Robust, reliable, high purity, straightforward. | Relies on the cost and availability of the chiral precursor. |

| Classical Resolution | Racemic Indoline-2-carboxylic acid | Diastereomeric salt formation & reduction | Moderate (Theoretically max 50% per cycle) | >99% ee | Uses inexpensive starting materials.[4] | Labor-intensive, potential for racemization, waste generation. |

| Asymmetric Hydrogenation | N-Protected 2-aminoacetophenone | One-pot condensation & hydrogenation | Good (70-90%) | High (up to 96% ee)[8] | Highly efficient, one-pot process, atom economical. | Requires specialized catalysts and high-pressure equipment. |

| Biocatalysis | 1-Azido-2-alkylbenzene derivative | Enzymatic C-H amination | Moderate (up to 64%)[9] | Good (up to 92:8 er)[9] | Green, sustainable, mild conditions, high selectivity. | Requires enzyme development, may have lower substrate scope. |

Conclusion

The synthesis of (S)-2-(hydroxymethyl)indoline is a well-addressed challenge in modern organic chemistry, with multiple viable pathways available to researchers. The choice of precursor and strategy is a critical decision in the drug development pipeline.

-

For reliability and rapid access to material on a lab to mid-scale, the reduction of commercially available (S)-indoline-2-carboxylic acid remains the gold standard due to its simplicity and high fidelity.

-

For large-scale industrial production where cost is a primary driver, developing a process based on classical resolution or, more attractively, a catalytic asymmetric hydrogenation from simple achiral precursors offers significant advantages.

-

Looking toward the future, biocatalytic routes represent the cutting edge of sustainable chemical manufacturing. While still an emerging technology for this specific target, the demonstrated success of engineered "indoline synthases" signals a promising future for producing this and other chiral heterocycles with minimal environmental impact.

Ultimately, a thorough process of evaluation, considering factors of cost, scale, purity requirements, and technological capability, will determine the most appropriate synthetic route for any given application.

References

-

ResearchGate. (n.d.). Scheme 1. Synthesis of Mavacamten. Retrieved from ResearchGate website. [Link]

-

On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. (2024). PMC - NIH. [Link]

-

Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. (2023). PubMed Central. [Link]

- Google Patents. (n.d.). US7196204B2 - Method for the synthesis of s-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril.

- Google Patents. (n.d.). indoline-2-carboxylic acid methyl ester using hydrolytic enzyme.

-

Facile synthesis of chiral indolines through asymmetric hydrogenation of in situ generated indoles. (n.d.). Organic Chemistry Frontiers (RSC Publishing). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scbt.com [scbt.com]

- 3. chemimpex.com [chemimpex.com]

- 4. US7196204B2 - Method for the synthesis of s-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril - Google Patents [patents.google.com]

- 5. (S)-(-)-Indoline-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 6. On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO2005051910A1 - Method for preparing (s)-indoline-2-carboxylic acid and (s)-indoline-2-carboxylic acid methyl ester using hydrolytic enzyme - Google Patents [patents.google.com]

- 8. Facile synthesis of chiral indolines through asymmetric hydrogenation of in situ generated indoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity of Chiral Indolinemethanol Derivatives: Mechanisms, Synthesis, and Therapeutic Potential

Authored For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] When functionalized with a methanol group, the resulting indolinemethanol derivatives present a chiral center of profound biological significance. The stereochemistry of these molecules is not a trivial detail; it is a critical determinant of their pharmacological activity, governing interactions with inherently chiral biological targets like enzymes and receptors.[2][3] This differential interaction means that one enantiomer of a chiral drug can exhibit potent therapeutic effects, while its mirror image may be inactive or even toxic.[3][4] This technical guide provides an in-depth exploration of the diverse biological activities of chiral indolinemethanol derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies required for their evaluation. We will delve into their applications as anticancer, neuroprotective, and antimicrobial agents, offering a robust framework for researchers engaged in the discovery and development of novel therapeutics based on this versatile scaffold.

The Paramount Importance of Chirality in Indolinemethanol Scaffolds

Life itself is chiral, with proteins, nucleic acids, and sugars existing in specific stereoisomeric forms.[5] This biological homochirality dictates that interactions with small molecules are often highly stereoselective.[2] For a chiral indolinemethanol derivative, the spatial arrangement of the hydroxyl and indoline moieties around the stereocenter dictates its ability to fit into the binding pocket of a target protein. An (R)-enantiomer might bind with high affinity, while the (S)-enantiomer may not fit at all, leading to dramatic differences in biological outcomes.[6] Consequently, the development of enantiomerically pure compounds is not just a preference but a regulatory and therapeutic necessity to optimize efficacy and minimize off-target effects.[3]

Key Biological Activities & Mechanisms of Action

Chiral indolinemethanol derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for multiple therapeutic areas.

Anticancer Activity

The indole nucleus is a well-established pharmacophore in oncology, present in several FDA-approved drugs.[7] Chiral indolinemethanol derivatives exert their anticancer effects through diverse and potent mechanisms.

-

2.1.1 Inhibition of Tubulin Polymerization: A primary mechanism is the disruption of microtubule dynamics, which are crucial for cell division. Certain indoline derivatives act as tubulin polymerization inhibitors by binding to the colchicine site.[8] This disruption prevents the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent programmed cell death (apoptosis).[7] Compound 9d , a notable example, exhibited potent antiproliferative activity against various cancer cell lines, including esophageal cancer, with an IC₅₀ value of 3.4 µM for tubulin polymerization inhibition.[8]

-

2.1.2 Disruption of p53-MDM2/MDMX Interaction: The p53 tumor suppressor protein is a critical regulator of cell growth and apoptosis. Its activity is often suppressed in cancer cells through interaction with the negative regulators MDM2 and MDMX. Novel indolone derivatives have been synthesized to inhibit this protein-protein interaction.[9] By blocking the binding of p53 to MDM2/MDMX, these compounds stabilize and activate p53, restoring its tumor-suppressive functions. Compound A13 showed particular promise, with IC₅₀ values of 6.17 µM, 11.21 µM, and 12.49 µM against HCT116, MCF7, and A549 cell lines, respectively.[9]

-

2.1.3 Dual Kinase Inhibition: Signaling pathways driven by kinases like Epidermal Growth Factor Receptor (EGFR) and Src are often dysregulated in cancer. The cooperation between these two kinases can lead to more aggressive tumors.[10] Indole derivatives have been developed as dual inhibitors of both EGFR and Src. Compound 16 demonstrated potent activity against Src kinase (IC₅₀ = 0.002 µM) and EGFR (IC₅₀ = 1.026 µM), inducing apoptosis in prostate cancer cells while showing low toxicity to normal cells.[10]

The following diagram illustrates how an indolinemethanol derivative can inhibit tubulin polymerization, leading to cell cycle arrest.

Caption: Inhibition of tubulin polymerization by a chiral indolinemethanol derivative.

Neuroprotective Effects

Neurodegenerative diseases like Parkinson's and Alzheimer's are often linked to oxidative stress and neuroinflammation.[11] Indole-based compounds have emerged as promising neuroprotective agents.

-

2.2.1 Attenuation of Oxidative Stress and Neuroinflammation: An indole derivative, NC009-1 , has shown potential in models of Parkinson's disease.[11] It alleviates cytotoxicity induced by neurotoxins, reduces the production of inflammatory factors like TNF-α and IL-6, and suppresses inflammasome activation. In vivo, it ameliorated motor deficits in mice by reducing oxidative stress and microglia reactivity.[11] The antioxidant properties often stem from the indole ring's ability to scavenge free radicals.[12] Structure-activity studies indicate that hydroxyl or methoxy groups at position 5 of the indole ring enhance these antioxidant characteristics.[12]

-

2.2.2 Acetylcholinesterase (AChE) Inhibition: Inhibition of AChE, the enzyme that breaks down the neurotransmitter acetylcholine, is a key strategy for treating Alzheimer's disease. Indanone derivatives related to the indoline scaffold have been developed as highly potent and selective AChE inhibitors.[13] For example, compound 13e (E2020) was found to be a potent inhibitor with an IC₅₀ of 5.7 nM and showed a 1250-fold greater selectivity for AChE over butyrylcholinesterase.[13]

Antimicrobial and Antitubercular Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents.[1] Indoline derivatives have shown promising activity against a range of pathogens.

-

Broad-Spectrum Activity: Synthesized indoline derivatives have been successfully tested against Gram-positive and Gram-negative bacteria (like Staphylococcus aureus and Escherichia coli), fungal strains, and even Mycobacterium tuberculosis.[14][15] Compounds 4n and 4q showed excellent antimicrobial activities with a Minimum Inhibitory Concentration (MIC) value of 8 µg/mL against tested strains, while compounds 4h , 4k , 4n , and 4q exhibited promising antitubercular activity with a MIC of 12.5 µg/mL.[14]

Quantitative Data Summary

For direct comparison, the biological activities of representative indoline derivatives are summarized below.

Table 1: Anticancer Activity of Indoline Derivatives (IC₅₀ in µM)

| Compound ID | Target/Mechanism | HCT116 (Colon) | MCF7 (Breast) | A549 (Lung) | KYSE450 (Esophageal) | Reference |

|---|---|---|---|---|---|---|

| A13 | p53-MDM2 Inhibitor | 6.17 | 11.21 | 12.49 | - | [9] |

| Nutlin-3a | p53-MDM2 Inhibitor | ~18.5 | >50 | >50 | - | [9] |

| 9d | Tubulin Inhibitor | - | - | 6.82 | 1.49 | [8] |

| 16 | EGFR/SRC Inhibitor | - | >50 (MCF6) | 12.87 | - |[10] |

Table 2: Antimicrobial & Antitubercular Activity (MIC in µg/mL)

| Compound ID | E. coli | S. aureus | K. pneumonia | P. aeruginosa | M. tuberculosis | Reference |

|---|---|---|---|---|---|---|

| 4n | 08 | 08 | 16 | 16 | 12.5 | [14] |

| 4q | 16 | 08 | 08 | 16 | 12.5 | [14] |

| Gentamycin | 04 | 08 | 04 | 08 | - |[14] |

Synthesis and Biological Evaluation Workflows

The successful development of these compounds relies on robust synthetic strategies and validated biological assays.

General Workflow for Asymmetric Synthesis

Achieving enantiopure indolinemethanol derivatives is paramount. Asymmetric synthesis, which uses chiral catalysts or auxiliaries to favor the formation of one enantiomer, is the preferred approach.[16][17]

Caption: Generalized workflow for the asymmetric synthesis of a chiral indolinemethanol derivative.

Standardized Biological Screening Workflow

A hierarchical screening process is essential to identify and validate lead compounds efficiently.

Caption: A typical workflow for the biological screening and lead identification of novel compounds.

Key Experimental Protocols

The following protocols are foundational for assessing the biological activity of novel indolinemethanol derivatives.

In Vitro Cytotoxicity Assessment (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Live cells with active dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[18]

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

-

Compound Treatment: Prepare serial dilutions of the chiral indolinemethanol derivatives in culture medium. Replace the old medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[18]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Cell Cycle Analysis via Flow Cytometry

Principle: This technique quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, G2/M). Compounds that arrest the cell cycle cause an accumulation of cells in a specific phase.[7]

Methodology:

-

Cell Treatment: Treat cancer cells with the indolinemethanol derivative at its IC₅₀ concentration for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and centrifuge.

-

Fixation: Resuspend the cell pellet and fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A. PI is a fluorescent intercalating agent that stains DNA. RNase A is included to prevent staining of double-stranded RNA.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases using appropriate software.

Antioxidant Capacity Assessment (DPPH Assay)

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the free radical scavenging ability of a compound. DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, it is reduced to the yellow-colored diphenylpicrylhydrazine, causing a decrease in absorbance at 517 nm.[14][18]

Methodology:

-

Sample Preparation: Prepare different concentrations of the test compound in methanol.

-

Reaction Mixture: Add 100 µL of the test sample to 1.4 mL of a 0.1 mM DPPH solution in methanol.[18]

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm. Ascorbic acid is typically used as a positive control.

-

Data Analysis: Calculate the percentage of radical scavenging activity and determine the EC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

Conclusion and Future Perspectives

Chiral indolinemethanol derivatives represent a highly versatile and potent class of molecules with significant therapeutic potential across oncology, neuroprotection, and infectious diseases. The profound influence of stereochemistry on their biological activity underscores the absolute necessity of pursuing enantiomerically pure compounds in drug development. Future research should focus on leveraging asymmetric synthesis to create diverse libraries of these compounds, exploring novel biological targets, and conducting in-depth structure-activity relationship studies to refine their potency and selectivity. The integration of computational modeling with empirical screening will further accelerate the discovery of next-generation therapeutics derived from this remarkable scaffold.

References

- Synthesis and Biological Evaluation of Novel Synthetic Indolone Derivatives as Anti-Tumor Agents Targeting p53-MDM2 and p53-MDMX. PubMed Central.

- Discovery of indoline derivatives as anticancer agents via inhibition of tubulin polymeriz

- Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents. Bar-Ilan University Research Portal.

- Synthesis and Biological Evaluation of Aminonaphthols Incorporated Indole Deriv

- Validation of (1-methyl-5-nitro-3-phenylindol-2-yl)methanol's anticancer activity. BenchChem.

- Recent Development on the Synthetic Methods of Chiral Indoline Derivatives.

- Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. PubMed.

- A Comparative Guide to the In Vitro Biological Activity of 3-Isoxazolidinemethanol and its Analogs. BenchChem.

- Discovery and Evaluation of Enantiopure 9H-pyrimido[4,5-b]indoles as Nanomolar GSK-3β Inhibitors with Improved Metabolic Stability. MDPI.

- Synthesis and biological activities of some indoline derivatives.

- Analogues of Anticancer Natural Products: Chiral Aspects. PMC - NIH.

- Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. PubMed.

- In Silico Studies of Indole Derivatives as Antibacterial Agents. PMC - PubMed Central.

- Chiral switches versus de novo enantiomerically pure compounds. SpringerLink.

- Regulation of biological processes by intrinsically chiral engineered m

- Bioactivity and Analysis of Chiral Compounds. PubMed.

- The Significance of Chirality in Drug Design and Development. PMC - PubMed Central.

- Indolalkylamines derivatives as antioxidant and neuroprotective agents in an experimental model of Parkinson's disease. PubMed.

- Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)

Sources

- 1. In Silico Studies of Indole Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioactivity and analysis of chiral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ole.uff.br [ole.uff.br]

- 5. researchgate.net [researchgate.net]

- 6. Analogues of Anticancer Natural Products: Chiral Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Discovery of indoline derivatives as anticancer agents via inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Evaluation of Novel Synthetic Indolone Derivatives as Anti-Tumor Agents Targeting p53-MDM2 and p53-MDMX - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Indolalkylamines derivatives as antioxidant and neuroprotective agents in an experimental model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and Biological Evaluation of Aminonaphthols Incorporated Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. benchchem.com [benchchem.com]

The Strategic Application of (S)-(+)-2-Indolinemethanol in Asymmetric Synthesis: A Technical Guide

Abstract